molecular formula C9H5ClF5NO B1421388 2-chloro-N-(pentafluorophenyl)propanamide CAS No. 1235441-08-3

2-chloro-N-(pentafluorophenyl)propanamide

Cat. No. B1421388
M. Wt: 273.59 g/mol
InChI Key: VJDBJOQNMWGEKP-UHFFFAOYSA-N
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Description

2-chloro-N-(pentafluorophenyl)propanamide is a chemical compound with the molecular formula C9H5ClF5NO . It has a molecular weight of 273.59 .


Molecular Structure Analysis

The InChI code for 2-chloro-N-(pentafluorophenyl)propanamide is 1S/C9H5ClF5NO/c1-2(10)9(17)16-8-6(14)4(12)3(11)5(13)7(8)15/h2H,1H3,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.

Scientific Research Applications

Molecular Docking and Quantum Chemical Analysis

  • A study conducted by Pandey et al. (2020) performed a complete quantum chemical analysis of a similar compound, 2-chloro-N-(p-tolyl)propanamide, using DFT/B3LYP and 6-311G(d,p) basis set. The research highlighted the compound's potential for medicinal use, particularly as an inhibitor for COVID-19 protease, based on molecular docking studies with the 6LU7 protein, suggesting its potential application in drug development for COVID-19 treatment Pandey et al., 2020.

Synthesis and Anticonvulsant Studies

  • Another study by Idris et al. (2011) on N-Benzyl-3-[(chlorophenyl)amino]propanamides, which share a structural similarity, showed that these compounds possess significant anticonvulsant activity, indicating their potential for use against generalized seizures Idris et al., 2011.

Antimicrobial Properties

  • Research by Baranovskyi et al. (2018) on arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, including compounds similar to 2-chloro-N-(pentafluorophenyl)propanamide, demonstrated their antibacterial and antifungal activities. This suggests the potential of these compounds in developing new antimicrobial agents Baranovskyi et al., 2018.

Solubility and Physicochemical Properties

  • A study focused on the solubility of 2-chloro-N-(4-methylphenyl)propanamide (S1) in various solvent mixtures by Pascual et al. (2017) provided insights into the physicochemical properties of similar compounds. This research could be relevant for understanding the solubility and behavior of 2-chloro-N-(pentafluorophenyl)propanamide in different environments Pascual et al., 2017.

properties

IUPAC Name

2-chloro-N-(2,3,4,5,6-pentafluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF5NO/c1-2(10)9(17)16-8-6(14)4(12)3(11)5(13)7(8)15/h2H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDBJOQNMWGEKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1F)F)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(pentafluorophenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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